propan-2-yl 2H-quinoline-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17718-20-6 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
InChI Key |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Other CAS No. |
17718-20-6 |
Synonyms |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
Origin of Product |
United States |
Chemical Reactivity and Functional Transformations of Propan 2 Yl 2h Quinoline 1 Carboxylate
Reactivity of the Quinoline (B57606) Ring System
The reactivity of the quinoline ring in propan-2-yl 2H-quinoline-1-carboxylate is dictated by the interplay between the electron-rich benzene (B151609) ring and the electron-deficient dihydropyridine (B1217469) ring, which is further modulated by the electron-withdrawing N-carboxylate group.
The N-acyl group in N-acyl-1,2-dihydroquinolines deactivates the benzene ring towards electrophilic aromatic substitution compared to aniline (B41778). However, the ring remains sufficiently nucleophilic to undergo substitution reactions, particularly with strong electrophiles. The substitution pattern is influenced by the directing effects of the substituents present on the benzene ring. For instance, bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride proceeds at the activated methyl group at the 4-position. In a more polar solvent like dimethylformamide (DMF), the reaction can occur at position 3 with an allylic rearrangement of the double bond, depending on the nature of the N-acyl group. researchgate.net
Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines provides a synthetic route to 4-substituted-1,2-dihydroquinolines. mdpi.comnih.gov This reaction proceeds via a Friedel-Crafts-type mechanism, highlighting the ability of the benzene ring to participate in electrophilic cyclizations. mdpi.comnih.gov The regioselectivity of this cyclization (ortho versus para to the nitrogen) can be controlled by the choice of ligands on the gold catalyst. mdpi.com
| Reaction | Reagents and Conditions | Position of Substitution | Reference(s) |
| Bromination | NBS, CCl4, Bz2O2 | 4-methyl group | researchgate.net |
| Bromination | NBS (1 equiv.), DMF | Position 3 (with rearrangement) | researchgate.net |
| Dibromination | NBS (2 equiv.), DMF | 3-bromo-4-bromomethylene | researchgate.net |
| Intramolecular Hydroarylation | Gold(I) catalyst | Position 4 (via cyclization) | mdpi.comnih.gov |
The dihydropyridine ring of this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the N-carboxylate group. The double bond at the C3-C4 position can act as a Michael acceptor.
Kinetic resolution of 2-aryl-1,2-dihydroquinolines can be achieved through asymmetric lithiation at the C2 position using n-BuLi and a chiral ligand like sparteine. The resulting allyllithium intermediate can be trapped by an electrophile at the C4 position, leading to the formation of enantiomerically enriched 4-substituted 1,4-dihydroquinolines. nih.gov This demonstrates the accessibility of the C4 position to nucleophilic attack via a conjugate addition-like mechanism.
Furthermore, the synthesis of dihydroquinoline embelin (B1684587) derivatives from the reaction of embelin with anilines and aromatic aldehydes involves the nucleophilic addition of aniline to a Knoevenagel adduct, followed by an electrocyclic ring closure. nih.gov This highlights the susceptibility of related systems to nucleophilic attack as a key step in the formation of the dihydroquinoline ring.
Transformations Involving the 1-Carboxylate Group
The propan-2-yl 1-carboxylate group, a carbamate (B1207046) functional group, is a key site for chemical transformations. The most common reaction is its hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding 1,2-dihydroquinoline (B8789712). This reaction is often a deprotection step in multi-step syntheses. In the context of drug metabolism, amide hydrolysis has been identified as a key clearance mechanism for some tetrahydroquinoline-based inhibitors, and replacing the amide with a more stable carbamate can mitigate this issue. nih.gov
The hydrolysis of N-carbamoyl amino acids, which is analogous to the hydrolysis of the N-carboxylate group in the title compound, is a well-established enzymatic process. researchgate.net This suggests that this compound could also be a substrate for certain hydrolase enzymes.
Beyond hydrolysis, the carbamate group can undergo other nucleophilic acyl substitution reactions. For instance, treatment with strong nucleophiles could lead to the displacement of the isopropoxy group.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Deprotection) | Acid or Base | 1,2-Dihydroquinoline |
| Enzymatic Hydrolysis | Hydrolase enzymes | 1,2-Dihydroquinoline |
| Nucleophilic Acyl Substitution | Strong Nucleophile (e.g., R2NH) | N,N-disubstituted-1(2H)-quinolinecarboxamide |
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound for potential biological applications, various derivatization strategies can be employed. These strategies can be broadly categorized into modifications of the quinoline ring system and alterations of the 1-carboxylate group.
Modifications of the Quinoline Ring System:
Substitution on the Benzene Ring: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions of the benzene ring can modulate the electronic and steric properties of the molecule.
Substitution at the C4 Position: As demonstrated by the gold-catalyzed hydroarylation, the C4 position is amenable to the introduction of various aryl and alkyl groups. mdpi.comnih.gov
Functionalization of the Dihydropyridine Ring: The double bond in the dihydropyridine ring can be a handle for further functionalization, such as epoxidation, dihydroxylation, or addition reactions.
Modifications of the 1-Carboxylate Group:
Variation of the Ester Group: The isopropyl group can be replaced with other alkyl, aryl, or functionalized groups to probe the importance of this moiety for biological activity.
Conversion to Amides: The carbamate can be converted to a urea (B33335) or other amide derivatives by reaction with amines.
These derivatization strategies allow for a systematic investigation of how different structural features influence the biological activity of the parent compound.
Reaction Mechanisms and Pathways Elucidation
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for designing synthetic routes to its derivatives.
The gold-catalyzed intramolecular hydroarylation to form 4-substituted-1,2-dihydroquinolines is proposed to occur via a Friedel-Crafts type mechanism. This involves the activation of the alkyne by the gold catalyst, followed by an intramolecular electrophilic attack of the alkyne on the electron-rich benzene ring to form a Wheland-type intermediate. Subsequent deprotonation and protodeauration regenerate the catalyst and yield the dihydroquinoline product. mdpi.com
The hydrolysis of the 1-carboxylate group under basic conditions likely proceeds through a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide leaving group to form a carbamic acid, which subsequently decarboxylates under the reaction conditions or upon workup to give the 1,2-dihydroquinoline. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
Exploration of Biological Activities and Molecular Mechanisms of Action for Propan 2 Yl 2h Quinoline 1 Carboxylate Derivatives
Broad-Spectrum Biological Activity of Quinoline (B57606) Scaffolds in Research
Quinoline and its derivatives represent a critical class of compounds in the development of new therapeutic agents, exhibiting a vast array of biological activities. nih.gov The versatility of the quinoline ring system allows for chemical modifications that lead to a wide spectrum of pharmacological effects, making it a "privileged structure" in drug discovery. researchgate.net Researchers have extensively synthesized and evaluated quinoline derivatives, revealing their potential as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antitubercular agents. nih.govnih.govresearchgate.net The inherent biological activity of the quinoline core can be significantly modulated by the introduction of various functional groups at different positions on the ring structure. researchgate.net
The quinoline scaffold is a cornerstone in the development of novel anticancer agents. arabjchem.org Derivatives have demonstrated potent activity against various cancer cell lines, operating through several mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.orgresearchgate.net
One study focused on synthesizing novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids and evaluating their cytotoxic efficacy against the MCF-7 breast carcinoma cell line. nih.gov Several of these compounds revealed significant antiproliferative action, with some being more potent than the reference drug Doxorubicin. nih.gov For instance, compounds 6a , 6b , and 6h showed potent activity. nih.gov
| Compound | IC₅₀ (μM) |
|---|---|
| 6a (2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide) | 3.39 |
| 6b (2-(quinoline-4-carbonyl)hydrazide-3-(4-methoxyphenyl)acrylamide) | 5.94 |
| 6h (2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide) | 2.71 |
| Doxorubicin (Reference) | 6.18 |
Another research effort synthesized an aryl ester from quinoline-2-carboxylic acid and assessed its activity on prostate cancer cell lines (PC3). nih.gov The synthesized compound exhibited potent cytotoxicity, with the viability of PC3 cells decreasing in a concentration-dependent manner. The IC₅₀ value was determined to be 26 µg/mL. nih.gov Furthermore, quinoline-2-one based chalcones have also been reported to display remarkable antiproliferative activity against a wide range of human tumor cell lines. researchgate.net
Quinoline derivatives are well-established for their broad-spectrum antimicrobial properties. nih.govnih.govnih.gov A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds were tested against various bacterial strains, including Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus, as well as the fungi Candida albicans and Aspergillus niger. nih.gov Certain derivatives, such as 8c , 8d , 8e , 8g , 8k , and 8o , displayed good activity against S. albus, while compounds 8c and 8n showed notable activity against P. mirabilis and E. coli, respectively. nih.gov
In another study, novel substituted ethyl 2-(quinolin-4-yl)propanoates were synthesized and showed potent antimicrobial activity against two strains of Helicobacter pylori. mdpi.com The compounds did not appear to have Gram-specificity, suggesting their potential as broad-spectrum anti-infective agents. mdpi.com Research into quinoline-2-carboxylic acid derivatives also demonstrated that certain compounds exhibited strong inhibitory zones against Staphylococcus aureus and Escherichia coli when compared to the antibiotic amoxicillin. ajchem-a.com
Some synthesized quinoline derivatives have also shown excellent antifungal activity against various fungal strains, including F. oxysporum, A. niger, C. neoformans, and A. flavus, with MIC values as low as 12.5 µg/mL. nih.gov
The quinoline core is famously present in quinine (B1679958), the first anti-malarial drug, and its synthetic analogue, chloroquine (B1663885). nih.gov This has spurred extensive research into quinoline-based compounds for treating malaria. arabjchem.orgnih.gov However, the emergence of drug resistance has necessitated the development of new quinoline derivatives and hybrid compounds. nih.govmdpi.com Researchers have created hybrid molecules by combining quinoline-based compounds with other antimalarial agents to enhance therapeutic outcomes and overcome resistance. nih.gov For example, hybrids of quinoline and 5-cyanopyrimidine (B126568) have shown potent antiplasmodial activity against chloroquine-resistant strains of P. falciparum. mdpi.com The antimalarial activity of these compounds is often attributed to their ability to interfere with the parasite's detoxification process of heme. nih.govmdpi.com The quinoline scaffold also shows promise in the development of anti-leishmanial agents. arabjchem.orgnih.gov
Derivatives of the quinoline scaffold have been investigated for their anti-inflammatory and antioxidant properties. nih.govnih.gov Certain quinoline-related carboxylic acids have demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov Specifically, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid derivatives showed promising results compared to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov
Structurally analogous amides and esters of quinoline-2-carboxylic acid have also been studied, with some exhibiting potent anti-inflammatory and analgesic activity in animal experiments. researchgate.net In addition, naturally occurring quinoline alkaloids isolated from Zanthoxylum avicennae have demonstrated anti-inflammatory activity by significantly suppressing the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. rsc.org While many quinoline derivatives show anti-inflammatory potential, their antioxidative capacities as DPPH radical scavengers have been found to be limited in some studies. nih.gov
Tuberculosis remains a major global health threat, and quinoline derivatives are a significant area of research for new antitubercular drugs. nih.govnih.gov A study involving a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives evaluated their activity against Mycobacterium tuberculosis H37Rv. nih.gov The results identified several compounds with good to excellent activity. The minimum inhibitory concentration (MIC) was determined for each compound, with some showing potency comparable to or greater than the reference drug pyrazinamide. nih.gov For example, compound 8a (1-methoxy-2-(quinolin-4-yl)propan-2-ol) showed excellent activity with a MIC of 14.4 µM, and compound 8h (2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol) was also highly active. nih.gov
| Compound | Substituents | MIC (μM) |
|---|---|---|
| 8a | R=H, R₁=CH₃ | 14.4 |
| 8h | R=Br, R₁=n-C₄H₉ | 9.2 |
| Isoniazid (Control) | - | 0.4 |
| Pyrazinamide (Control) | - | 25.2 |
Furthermore, a series of 1,2-dihydroquinoline (B8789712) carboxamide derivatives were found to be potent antitubercular agents, with some compounds showing IC₅₀ values of 0.39 µg/mL and 0.78 µg/mL against M. tuberculosis H37Rv. nih.gov Studies on N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide also showed higher activity against M. tuberculosis than the standard drug isoniazid. researchgate.net
Ligand Design and Target Specificity in Medicinal Chemistry Research
The versatility of the quinoline scaffold makes it a valuable template in ligand-based drug design for a multitude of therapeutic targets. orientjchem.orgnih.gov The biological activity and target specificity of quinoline derivatives can be finely tuned through strategic structural modifications. orientjchem.orgrsc.org
Structure-Activity Relationship (SAR) studies are fundamental in understanding how chemical structure relates to biological activity. For quinoline-based compounds, SAR studies have revealed that the nature and position of substituents on the quinoline ring are critical determinants of their pharmacological effects. orientjchem.orgrsc.org For example, in the context of antimalarial activity, halogen substitution at the C8 position and the replacement of a methoxy (B1213986) group at the C6' position with a halogen have been shown to enhance efficacy. rsc.org
Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA), have been instrumental in designing novel quinoline derivatives with enhanced biological activity. nih.gov These models help in identifying the key structural features that influence a ligand's interaction with its target. By analyzing CoMFA contour maps, researchers can pinpoint regions of the molecule where modifications are likely to improve inhibitory activity. nih.gov This approach has been successfully used to design novel quinoline derivatives as potential anticancer agents. nih.gov
The target specificity of quinoline derivatives is a key aspect of their therapeutic potential. They have been designed to target a wide range of biological molecules, including enzymes and receptors. For instance, quinoline-based compounds have been developed as inhibitors of various protein kinases, such as c-Met, EGFR, and VEGFR, which are crucial in cancer signaling pathways. nih.govnih.gov The design of these inhibitors often involves incorporating specific pharmacophoric features, such as a 4-phenoxyquinoline moiety and a linker of a particular length, to ensure potent and selective binding to the kinase domain. nih.gov
Furthermore, quinoline derivatives have been designed to target DNA-acting enzymes. biorxiv.org As mentioned earlier, some compounds intercalate into DNA, thereby inhibiting enzymes like DNA methyltransferases. biorxiv.org This demonstrates the ability to design quinoline-based ligands that can specifically interact with nucleic acid structures to achieve a therapeutic effect.
The plasticity of the quinoline nucleus allows for its incorporation into hybrid molecules to enhance target specificity and potency. rsc.org For example, quinoline-imidazole hybrids have been synthesized and shown to possess potent antimalarial activity. rsc.org
Future Research Directions and Translational Perspectives Academic Only
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous methods developed over the years. researchgate.net Future efforts for producing propan-2-yl 2H-quinoline-1-carboxylate should prioritize the principles of green chemistry to enhance efficiency, minimize waste, and improve sustainability. acs.org
Key areas for development include:
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure, such as the Doebner or Pfitzinger reactions, can significantly improve efficiency. nih.govacs.org Research into novel one-pot protocols, potentially starting from simple precursors like β-nitroacrylates and 2-aminobenzaldehydes, could offer a streamlined synthesis pathway. nih.govresearchgate.net
Green Catalysis: The use of eco-friendly and recyclable catalysts, such as copper nanoparticles, can replace more hazardous reagents. scribd.com Further investigation into solid-supported reagents and heterogeneous catalysts could lead to more sustainable and economically viable production methods. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated synthesis have been shown to reduce reaction times and improve yields for quinoline derivatives. nih.govrsc.org Applying these technologies to the synthesis of this compound could offer significant advantages over classical heating methods.
| Synthetic Method | Key Features | Potential Advantages for Sustainability | Reference |
|---|---|---|---|
| Doebner-von Miller Reaction | Reaction of anilines with α,β-unsaturated carbonyl compounds. | Can be adapted for multicomponent, one-pot synthesis. | rsc.org |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. | High atom economy; can be performed solvent-free. | nih.gov |
| Gould-Jacobs Reaction | Starts from an aniline (B41778) and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines. | A reliable method for producing specific quinoline scaffolds used in pharmaceuticals. | rsc.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption, often higher yields. | nih.gov |
| Copper Nanoparticle Catalysis | Employs recyclable copper nanoparticles as a catalyst. | Minimizes waste, avoids toxic heavy metal catalysts, promotes recyclability. | scribd.com |
Elucidation of Undiscovered Biological Activities and Therapeutic Potential
The quinoline framework is present in compounds exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govbenthamscience.combiointerfaceresearch.comresearchgate.net A critical future direction is to systematically screen this compound to uncover its own unique biological profile.
Initial research should focus on screening for activities commonly associated with quinoline derivatives:
Anticancer Activity: Many quinoline derivatives have shown promise in oncology by inhibiting cancer cell growth. ontosight.airesearchgate.netnih.gov Screening against a panel of cancer cell lines (e.g., breast, colon, lung) would be a logical first step.
Antimicrobial Activity: The quinoline core is famous for its role in antibacterial drugs. biointerfaceresearch.com Evaluating the compound against various bacterial and fungal strains is essential. researchgate.net
Antiviral and Antiparasitic Potential: Given the historical success of quinoline compounds like chloroquine (B1663885) against malaria, assessing activity against parasites such as Plasmodium falciparum and various viruses is warranted. nih.govbiointerfaceresearch.com
Neuroprotective Effects: Certain quinolines may act as modulators in the central nervous system, suggesting potential applications in neurological disorders. ontosight.ai
| Biological Activity | Therapeutic Area | Examples of Molecular Targets/Mechanisms | Reference |
|---|---|---|---|
| Anticancer | Oncology | EGFR kinase inhibition, STAT3 inhibition, topoisomerase inhibition. | nih.govresearchgate.netnih.gov |
| Antimalarial | Infectious Disease | Inhibition of heme polymerization, inhibition of translation elongation factor 2 (PfEF2). | acs.org |
| Antibacterial | Infectious Disease | Inhibition of DNA gyrase. | biointerfaceresearch.com |
| Anti-inflammatory | Immunology | Inhibition of inflammatory mediators. | nih.govresearchgate.net |
| Anticonvulsant | Neurology | Modulation of CNS receptors. | benthamscience.com |
Advanced Mechanistic Studies at the Molecular and Cellular Level
Once a significant biological activity is confirmed, the next step is to elucidate the compound's mechanism of action. This involves identifying its specific molecular targets and understanding how it modulates cellular pathways. A recent study on a quinoline-4-carboxamide derivative revealed a novel antimalarial mechanism through the inhibition of translation elongation factor 2 (PfEF2), highlighting the potential for discovering unique mechanisms even within well-studied compound classes. acs.org
Future mechanistic studies for this compound could involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the proteins or nucleic acids with which the compound interacts.
Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor, performing kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target, providing atomic-level insights into the interaction.
Cellular Pathway Analysis: Employing molecular biology techniques to study the downstream effects of the compound on cellular signaling pathways and gene expression.
Design of Targeted Analogs with Enhanced Biological Specificity and Efficacy
Following the identification of a lead biological activity and mechanism, medicinal chemistry efforts can be directed toward designing analogs of this compound. The goal is to improve potency, selectivity, and pharmacokinetic properties through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial for understanding which parts of the molecule are essential for its activity. mdpi.com
Strategies for analog design include:
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the quinoline ring to modulate electronic and steric properties.
Ester Group Modification: Replacing the propan-2-yl (isopropyl) group with other alkyl or aryl groups to alter solubility, metabolic stability, and target engagement.
Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features to explore new chemical space and potentially avoid off-target effects. For instance, studies on quinoline analogs of ketoprofen (B1673614) have shown that the position of substituents is critical for activity as multidrug resistance protein 2 (MRP2) inhibitors. nih.gov
| Modification Strategy | Rationale | Desired Outcome |
|---|---|---|
| Substitution on the Benzene (B151609) Ring of Quinoline | Modulate lipophilicity and electronic properties; explore interactions with target pockets. | Improved potency and selectivity. |
| Substitution on the Pyridine Ring of Quinoline | Alter hydrogen bonding capacity and steric interactions. | Enhanced target binding affinity. |
| Variation of the Ester Moiety | Modify solubility, cell permeability, and metabolic stability (prodrug potential). | Improved pharmacokinetic profile. |
| Bioisosteric Replacement | Replace functional groups with others that have similar physical or chemical properties. | Fine-tune activity and reduce toxicity. |
Integration with Advanced High-Throughput Screening and Omics Technologies in Drug Discovery Research
To accelerate the discovery process, modern technologies must be integrated into the research plan. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds, making it an essential tool for identifying initial hits and for screening analog libraries. nih.govnuvisan.com The development of quantitative HTS (qHTS) enables the assessment of concentration-response relationships for large compound collections, providing more robust data for hit prioritization. nih.gov
Furthermore, microdroplet reaction technology can be used for the high-throughput synthesis and optimization of quinoline derivatives, significantly speeding up the medicinal chemistry cycle. nih.govresearchgate.net
"Omics" technologies will be pivotal in providing a holistic understanding of the compound's effects:
Genomics/Transcriptomics: To analyze changes in gene expression following compound treatment, helping to identify affected pathways.
Proteomics: To identify changes in protein levels and post-translational modifications, aiding in target deconvolution.
Metabolomics: To study alterations in cellular metabolism, providing insights into the compound's functional impact.
By leveraging these advanced technologies, the path from initial discovery to a potential therapeutic candidate for this compound and its future analogs can be navigated with greater speed and precision.
Q & A
Q. What are the recommended methodologies for synthesizing propan-2-yl 2H-quinoline-1-carboxylate?
A multi-step synthesis approach is typically employed. For example, quinoline derivatives can be synthesized via condensation reactions followed by esterification. Key steps include:
- Quinoline core formation : Use a Skraup or Doebner-Miller reaction to construct the quinoline backbone.
- Esterification : React the quinoline carboxylic acid derivative with isopropyl alcohol under catalytic acid conditions (e.g., H₂SO₄ or DCC/DMAP).
- Purification : Column chromatography or recrystallization ensures purity, with characterization via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the purity and structure of this compound?
- Spectroscopic analysis : ¹H NMR (δ 1.3–1.5 ppm for isopropyl CH₃ groups), ¹³C NMR (e.g., carbonyl signals at ~165–170 ppm), and ESI-MS (m/z [M+H]+ calculated for C₁₃H₁₄NO₂⁺: 216.10).
- Elemental analysis : Validate C, H, N percentages (e.g., theoretical C: 72.3%, H: 6.5%, N: 6.5%) .
- Melting point determination : Compare experimental values with literature to confirm crystallinity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use a Mo/Kα radiation source (λ = 0.71073 Å) on a diffractometer (e.g., Agilent SuperNova). Key parameters: monoclinic system (space group P2₁/c), unit cell dimensions (e.g., a = 7.1932 Å, b = 17.8616 Å, c = 19.1963 Å, β = 95.156°) .
- Refinement : Employ SHELXL for structure solution. Monitor R-factor convergence (e.g., R₁ < 0.05 for high-quality data). Hydrogen bonding networks (e.g., C–H···O interactions) can be analyzed via Mercury software .
Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data?
- Cross-validation : Compare NMR-derived torsion angles with SCXRD results. Discrepancies may arise from solution vs. solid-state conformers.
- Dynamic NMR : Probe rotational barriers of the isopropyl ester group (e.g., coalescence temperature studies).
- DFT calculations : Optimize molecular geometry using Gaussian09 and overlay with crystallographic coordinates to identify steric or electronic distortions .
Q. How can hydrogen bonding patterns influence the compound’s supramolecular assembly?
Graph-set analysis (as per Etter’s rules) identifies recurring motifs:
- Primary motifs : Focus on N–H···O or O–H···N interactions.
- Secondary motifs : Analyze chains (C(4)) or rings (R₂²(8)) formed via bifurcated hydrogen bonds.
- Impact on properties : Stronger hydrogen bonding (e.g., shorter donor-acceptor distances < 2.8 Å) correlates with higher thermal stability in TGA-DSC studies .
Methodological Considerations
Q. What statistical frameworks are appropriate for validating synthetic reproducibility?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading).
- Error analysis : Report standard deviations for yields and spectral data (e.g., ±0.1 ppm for NMR shifts).
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
Q. How should researchers design a study to probe the compound’s reactivity under varying conditions?
- Kinetic studies : Monitor ester hydrolysis (e.g., in acidic/basic media) via HPLC or UV-Vis spectroscopy.
- Thermal stability : Perform TGA at 10°C/min under N₂ to identify decomposition thresholds.
- Photochemical assays : Irradiate with UV light (λ = 254 nm) to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
